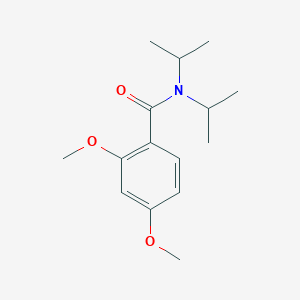

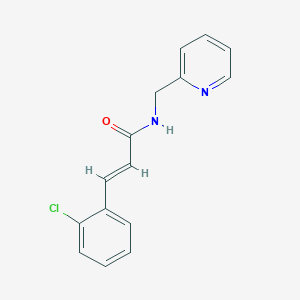

N,N-diisopropyl-2,4-dimethoxybenzamide

Descripción general

Descripción

N,N-diisopropyl-2,4-dimethoxybenzamide, commonly known as DIBAL-H, is a chemical compound that is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a pungent odor and is highly reactive. DIBAL-H is a versatile reducing agent that can reduce a wide range of functional groups, including esters, ketones, and nitriles.

Mecanismo De Acción

DIBAL-H is a strong reducing agent that can reduce a wide range of functional groups. The mechanism of action involves the transfer of a hydride ion (H-) from DIBAL-H to the functional group. The reduction process is highly selective and usually occurs under mild conditions.

Biochemical and Physiological Effects:

DIBAL-H is not used for biochemical or physiological effects. It is only used in organic chemistry as a reducing agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DIBAL-H has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity, which allows for the reduction of specific functional groups without affecting other groups. DIBAL-H is also highly reactive, which makes it useful for reducing functional groups under mild conditions. However, DIBAL-H is a highly reactive and flammable compound, which requires special handling and storage. It is also a toxic and corrosive substance, which can cause severe burns and respiratory problems if not handled properly.

Direcciones Futuras

There are several future directions for the research and development of DIBAL-H. One direction is the development of new and more efficient synthesis methods for DIBAL-H. Another direction is the development of new applications for DIBAL-H in organic chemistry, such as the synthesis of new pharmaceuticals and natural products. Finally, there is a need for the development of safer and more environmentally friendly reducing agents that can replace DIBAL-H in certain applications.

Aplicaciones Científicas De Investigación

DIBAL-H is widely used in organic chemistry as a reducing agent. It is used to reduce a wide range of functional groups, including esters, ketones, and nitriles. DIBAL-H is also used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. In addition, DIBAL-H is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.

Propiedades

IUPAC Name |

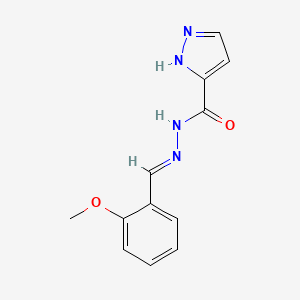

2,4-dimethoxy-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(17)13-8-7-12(18-5)9-14(13)19-6/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDHZTSOMKXQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diisopropyl-2,4-dimethoxybenzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

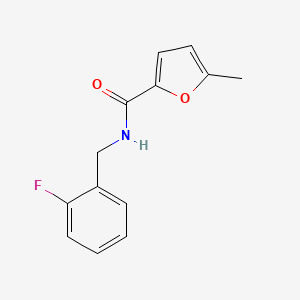

![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)

![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)

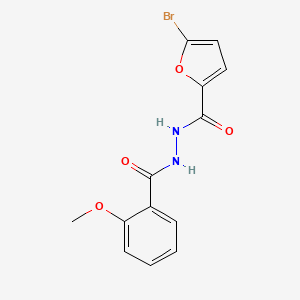

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)

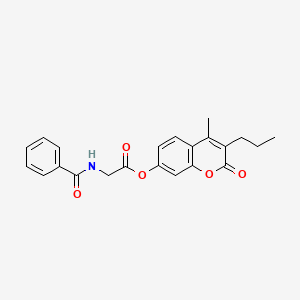

![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5808238.png)